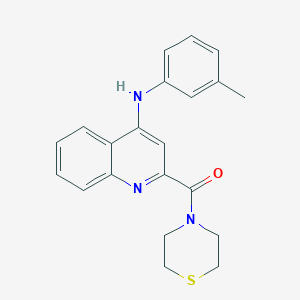

N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

N-(3-Methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a 3-methylphenyl substituent at the 4-amino position and a thiomorpholine-4-carbonyl group at the 2-position of the quinoline core. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in anticancer, antimalarial, and kinase inhibition contexts .

Properties

IUPAC Name |

[4-(3-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-15-5-4-6-16(13-15)22-19-14-20(21(25)24-9-11-26-12-10-24)23-18-8-3-2-7-17(18)19/h2-8,13-14H,9-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRJFNJSUCTRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis. The thiomorpholine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the 3-methylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the amine group through a reductive amination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) and reagents like lithium aluminum hydride (LiAlH4) are often employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiomorpholine ring or the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: Quinoline N-oxide derivatives

Reduction: Tetrahydroquinoline derivatives

Substitution: Various substituted quinoline and thiomorpholine derivatives

Scientific Research Applications

N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiomorpholine ring may interact with protein targets, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Key Modifications

The quinolin-4-amine scaffold is highly versatile, with modifications at positions 2, 4, 6, and 7 influencing biological activity and physicochemical properties. Below is a comparative analysis of substituents in related compounds:

*Molecular weight derived from , which lists the 3-substituted isomer; the 2-substituted target compound may have a similar value.

Key Observations:

- Thiomorpholine vs. Oxygen/Nitrogen Heterocycles : The thiomorpholine group introduces sulfur, increasing lipophilicity compared to morpholine or piperidine. This may enhance membrane permeability but reduce aqueous solubility .

- Antimalarial Activity : Ether-amine chains () and 7-chloro substituents () correlate with potent antiplasmodial effects, suggesting that the target compound’s thiomorpholine could be explored in similar assays.

Key Observations:

Biological Activity

N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a thiomorpholine and a 3-methylphenyl group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : Often synthesized through cyclization reactions involving aniline derivatives.

- Introduction of the Thiomorpholine Ring : Achieved via nucleophilic substitution.

- Attachment of the 3-Methylphenyl Group : This can be done using Friedel-Crafts alkylation methods.

These steps ensure the compound retains its desired structural integrity for biological activity assessment.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with DNA replication processes. The quinoline core is known to intercalate with DNA, potentially disrupting transcription and replication .

- Enzyme Inhibition : The thiomorpholine moiety may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction : The ability to intercalate with DNA suggests that this compound could inhibit topoisomerases, which are crucial for DNA unwinding during replication.

Case Study 1: Antimycobacterial Activity

A study published in ACS Omega assessed the antimycobacterial activity of several quinoline derivatives, including this compound, against the H37Rv strain of Mycobacterium tuberculosis. The results indicated promising activity, highlighting the compound's potential as a therapeutic agent for tuberculosis .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine | Structure | Anticancer, Antimicrobial |

| N-(3-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine | Structure | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.